molecular formula C40H79NO5 B11927534 heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

Cat. No.: B11927534
M. Wt: 654.1 g/mol
InChI Key: CRZCSTJNULGGLV-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate typically involves a multi-step process:

    Esterification: The initial step involves the esterification of heptadecan-9-ol with heptanoic acid in the presence of a strong acid catalyst such as sulfuric acid. This reaction is carried out under reflux conditions to ensure complete conversion.

    Amidation: The ester formed is then reacted with 6-heptoxy-6-oxohexanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. This step forms the amide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide linkages, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying ester and amide chemistry.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate

Uniqueness

Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is unique due to its specific functional groups and chain length, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in drug delivery and membrane studies, distinguishing it from other similar compounds.

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-15-21-29-38(30-22-16-14-11-8-5-2)46-40(44)32-23-17-18-25-33-41(35-28-36-42)34-26-20-24-31-39(43)45-37-27-19-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

CRZCSTJNULGGLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCC)CCCO

Origin of Product

United States

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